6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 4517-91-3
Cat. No.: VC4380522
Molecular Formula: C18H14BrNO4
Molecular Weight: 388.217
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4517-91-3 |
---|---|
Molecular Formula | C18H14BrNO4 |
Molecular Weight | 388.217 |
IUPAC Name | 6-bromo-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C18H14BrNO4/c1-2-23-14-6-4-13(5-7-14)20-17(21)15-10-11-9-12(19)3-8-16(11)24-18(15)22/h3-10H,2H2,1H3,(H,20,21) |
Standard InChI Key | POCWUQUFQRYPHT-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a fused bicyclic chromene system (benzopyran) with a bromine atom at position 6, a ketone group at position 2, and a carboxamide substituent at position 3. The carboxamide nitrogen is bonded to a 4-ethoxyphenyl group, contributing to its lipophilicity . Key structural features include:
-
Chromene backbone: A planar benzopyran system with conjugated π-electrons.
-
Bromine substituent: Enhances electrophilic reactivity and influences intermolecular interactions .
-
Ethoxyphenyl group: Modulates solubility and steric effects .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:
-
-NMR: Signals at δ 8.87 ppm (s, 1H) and δ 7.18 ppm (d, 2H) correspond to the chromene aromatic protons and ethoxyphenyl group, respectively .
-
-NMR: Peaks at 161.42 ppm (C=O) and 55.44 ppm (OCHCH) validate the carboxamide and ethoxy functionalities .
-
IR: Stretching vibrations at 1680 cm (C=O) and 1520 cm (C-Br) .
Comparative Structural Analysis
Table 1 compares structurally related chromene carboxamides and their properties:
These analogs demonstrate how substituent modifications impact bioactivity and physicochemical behavior .
Synthesis and Reaction Chemistry
Synthetic Pathways
The compound is synthesized via a multi-step approach:
-
Knoevenagel Condensation: Salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium carbonate to form 2-iminochromene intermediates .
-
Hydrolysis: Treatment with HCl converts imino groups to ketones, yielding 2-oxochromenes .
-
Bromination: Electrophilic bromination at position 6 using or N-bromosuccinimide (NBS) .
-
Amidation: Coupling 6-bromo-2-oxochromene-3-carboxylic acid with 4-ethoxyaniline using carbodiimide reagents (e.g., EDC/DMAP) .
Reaction Mechanisms
-
Bromination: Proceeds via an electrophilic aromatic substitution (EAS) mechanism, facilitated by the electron-donating methoxy group .
-
Amide Coupling: Utilizes activation of the carboxylic acid to a reactive intermediate (e.g., NHS ester) for nucleophilic attack by the amine .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
-
Antioxidant Therapies: Derivatives with improved bioavailability for neurodegenerative diseases.
-
Anticancer Agents: Prodrugs targeting hypoxic tumor microenvironments .
-
Anti-Inflammatory Drugs: GPR35 modulators for ulcerative colitis and irritable bowel syndrome .
Structure-Activity Relationship (SAR) Insights
-
Bromine Substitution: Essential for receptor binding; removal reduces affinity by >100-fold .
-
Ethoxy Group Position: Para-substitution optimizes solubility and target engagement .
Challenges and Future Directions
While promising, the compound faces challenges:
-
Solubility Limitations: High lipophilicity () necessitates formulation improvements .
-
Metabolic Stability: Rapid hepatic glucuronidation observed in preclinical models.
Future research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume